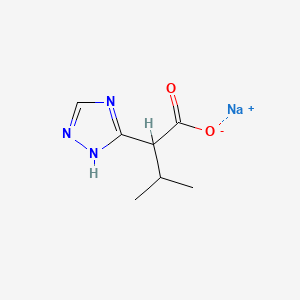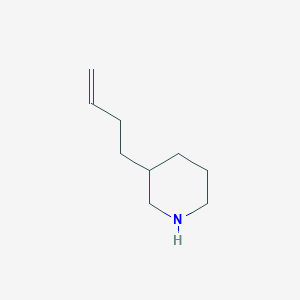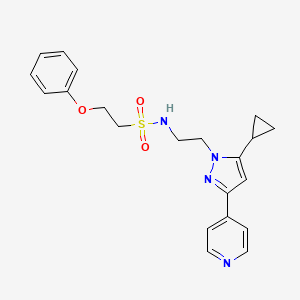
Sodium 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazole derivatives are a type of heterocyclic compounds that contain a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . These compounds are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their significant biological activities . Various synthetic methods have been developed over the past 20 years . For example, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .Molecular Structure Analysis
The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions due to their unique structure, which facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .Physical And Chemical Properties Analysis
1,2,4-Triazole derivatives exhibit a variety of physical and chemical properties. For example, they are known for their high solubility in water .Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Synthetic Methods
Sodium azide's role in catalyzing Knoevenagel condensation has led to efficient synthesis routes for 4,5-disubstituted 1,2,3-(NH)-triazoles from aldehydes, showcasing a successful tandem Knoevenagel-[3+2] cycloaddition-elimination sequence. This method emphasizes the compound's utility in facilitating reactions in water, thereby supporting greener synthesis processes (Ponpandian & Muthusubramanian, 2012).
Material Science and Coordination Chemistry
Research has produced dinuclear manganese complexes containing chiral 1,4,7-triazacyclononane-derived ligands, including Sodium 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate derivatives. These complexes have shown potential in catalyzing the oxidation of olefins, alkanes, and alcohols, with applications ranging from synthetic chemistry to possibly renewable energy sources (Romakh et al., 2007).
Organic Synthesis and Medicinal Chemistry
Derivatives of 1,2,4-Triazole, such as Sodium 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate, have been successfully used in medicine as antibacterial and antifungal agents. This underscores the compound's significance in the development of new pharmaceuticals and highlights its role in synthesizing a new series of compounds with potential therapeutic applications (Gotsulya, 2016).
Liquid Crystal and Material Properties
The conformational peculiarities of alcohols in solutions, including those related to Sodium 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate, have been studied in both lyotropic and thermotropic liquid crystals. These studies provide insights into the molecular interactions and structural dynamics within liquid crystalline phases, which are crucial for developing advanced materials and devices (Sasanuma et al., 2004).
High Energy Materials
Investigations into the synthesis and properties of high-nitrogen compounds for potential use in energetic materials have led to the development of novel compounds, such as 1,1'-Azobis-1,2,3-triazole, which demonstrate stable N8 structures and photochromism. This highlights the compound's relevance in creating materials with unique energetic and optical properties (Li et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Given the importance of the triazole scaffold, the discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Future research will likely continue to explore the synthesis and evaluation of novel 1,2,4-triazole derivatives.
Eigenschaften
IUPAC Name |
sodium;3-methyl-2-(1H-1,2,4-triazol-5-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.Na/c1-4(2)5(7(11)12)6-8-3-9-10-6;/h3-5H,1-2H3,(H,11,12)(H,8,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXADRCIGQDVNH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC=NN1)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N3NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2445817.png)


![Methyl 2-{2-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2445820.png)

![N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea](/img/structure/B2445824.png)
![3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine;dihydrochloride](/img/structure/B2445826.png)
![2-methyl-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2445827.png)


![2-[1-(1-Methylpyrazole-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2445835.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2445837.png)
![8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2445838.png)